molecular formula C20H28O4 B8520850 1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-

1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-

Cat. No. B8520850
M. Wt: 332.4 g/mol
InChI Key: SGJIYESRGDTFSD-UHFFFAOYSA-N
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Patent
US04013721

Procedure details

4 g lupulone are dissolved, with stirring, in 100 ml 0.5 N sodium hydroxide solution, filtered into a 250 ml three necked flask provided with a gas inlet tube, reflux condenser, and internal thermometer, and mixed with 1 g catalyst (see Table). After flushing out with oxygen, the apparatus is heated to the predetermined temperature. The lupulate solution is then oxidized with vigorous stirring, while oxygen is passed through. After completion of the reaction, which can be recognized by a marked fall in the absorption of oxygen, or after the consumption of 250 ml of oxygen, the solution is allowed to cool, the catalyst is filtered off, and the solution is acidified and twice extracted with 50 ml n-hexane on each occasion. The combined hexane solutions are dried over sodium sulphate and evaporated. The hulupone is obtained in the form of a bright yellow to brownish yellow oil (see Table).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5]([C:7]1[C:13]([OH:14])=C(CC=C(C)C)[C:10](=[O:11])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:8]=1[OH:30])=[O:6])[CH3:3]>[OH-].[Na+]>[CH3:1][CH:2]([CH2:4][C:5]([CH:7]1[C:8](=[O:30])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:10](=[O:11])[C:13]1=[O:14])=[O:6])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)CC(=O)C1=C(C(C(=O)C(=C1O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
catalyst
Quantity
1 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered into a 250 ml three necked flask
CUSTOM
Type
CUSTOM
Details
provided with a gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
After flushing out with oxygen
TEMPERATURE
Type
TEMPERATURE
Details
the apparatus is heated to the predetermined temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, which
CUSTOM
Type
CUSTOM
Details
can be recognized by a marked fall in the absorption of oxygen
CUSTOM
Type
CUSTOM
Details
after the consumption of 250 ml of oxygen
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 50 ml n-hexane on each occasion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined hexane solutions are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.